molecular formula C20H19N5O2 B11138722 N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide

Cat. No.: B11138722
M. Wt: 361.4 g/mol
InChI Key: MUBPZLGFDOWNHV-UHFFFAOYSA-N
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Description

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide is a synthetically designed organic compound featuring a molecular hybrid of an indole moiety, a dihydropyridine ring, and a pyrazinecarboxamide functional group. This complex architecture is of significant interest in medicinal chemistry and drug discovery research, particularly for investigating interactions with biological targets such as protein kinases. Compounds with indole and pyrazine motifs have been studied for their potential as ATP-competitive inhibitors, which can interfere with crucial cell signaling pathways involved in processes like cell proliferation and survival . The presence of the 1,2,3,6-tetrahydropyridine linker may influence the compound's conformational flexibility and its binding affinity to enzymatic active sites. Researchers can utilize this compound as a key intermediate or a lead molecule for developing novel therapeutic agents targeting oncological, infectious, or neurological diseases. Strictly for research applications in a controlled laboratory environment. This product is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c26-19(13-24-20(27)18-12-21-7-8-22-18)25-9-5-14(6-10-25)16-11-23-17-4-2-1-3-15(16)17/h1-5,7-8,11-12,23H,6,9-10,13H2,(H,24,27)

InChI Key

MUBPZLGFDOWNHV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CNC3=CC=CC=C32)C(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Step 1: Activation of Pyrazine-2-Carboxylic Acid

Pyrazine-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in anhydrous toluene or DMF under reflux.

Reagent Conditions Yield Reference
SOCl₂ Reflux, toluene ~67%
SOCl₂ Dry DMF, 75°C ~90%

Step 2: Amide Bond Formation

The acyl chloride reacts with 2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethylamine in an inert solvent (e.g., THF or pyridine) to form the target amide.

Key Considerations :

  • Solvent : Pyridine or triethylamine is often used to neutralize HCl byproducts.
  • Temperature : Reactions proceed at 20–30°C for 2–4 hours.

Synthesis of the 3,6-Dihydro-1(2H)-Pyridinyl-Indole Moiety

This moiety is synthesized through heterocyclic coupling or cyclization reactions .

Method A: Mannich Reaction

A Mannich reaction between indole, formaldehyde, and a pyridine derivative forms the dihydropyridine core.

Reactants Conditions Catalyst Yield Reference
Indole, Formaldehyde, Pyridine Acidic conditions (HCl) None ~50–60%
Indole, Aldehyde, Amine Microwave irradiation Cu(I) ~70–80%

Method B: Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Suzuki) may be used to attach the indole group to the pyridinyl fragment.

Reaction Catalyst Solvent Yield Reference
Suzuki-Miyaura coupling Pd(PPh₃)₄ DMF/H₂O ~60–70%
Heck reaction Pd(OAc)₂ Dioxane ~50–60%

Formation of the 2-Oxoethyl Linkage

The oxoethyl group is introduced via oxidation or nucleophilic substitution .

Oxidation of Secondary Alcohol

A secondary alcohol (e.g., 2-hydroxyethyl group) is oxidized to a ketone using Jones reagent or Swern oxidation .

Reagent Conditions Yield Reference
CrO₃/H₂SO₄ (Jones) Acetone, 0°C ~80–85%
(COCl)₂/DMSO CH₂Cl₂, −78°C ~75–80%

Nucleophilic Acyl Substitution

An alkyl halide reacts with a carboxylate to form the ketone precursor, which is subsequently hydrolyzed.

Reaction Reagent Solvent Yield Reference
Alkyl halide + NaOH H₂O/EtOH ~60–70%
Acid chloride + Grignard THF, −78°C → RT ~70–75%

Final Coupling and Purification

Amide Bond Formation

The pyrazine-2-carbonyl chloride reacts with the indole-pyridinyl amine under anhydrous conditions.

Example Protocol :

  • Dissolve pyrazine-2-carbonyl chloride (1 eq) in dry THF.
  • Add the indole-pyridinyl amine (1.1 eq) and triethylamine (2 eq).
  • Stir at 25°C for 12 hours.
  • Filter, extract with EtOAc, and purify via column chromatography.

Purification Techniques

Method Solvent System Rf Value Reference
Column chromatography Hexane/EtOAc (3:1) ~0.45
Recrystallization Ethanol/H₂O ~95% purity

Spectroscopic Characterization

IR Data

Functional Group Absorption (cm⁻¹) Reference
N–H (amide) 3450–3250
C=O (amide) 1680–1620
C=N (pyridine) 1590–1550

¹H NMR Data

Proton δ (ppm) Multiplicity Reference
NH (amide) 10.0–9.5 Singlet
Ar–H (indole) 7.5–6.8 Multiplet
CH₂ (oxoethyl) 4.2–3.8 Doublet

Challenges and Optimization Strategies

  • Steric Hindrance : The indole group may hinder reaction efficiency. Microwave irradiation or ultrasound can enhance yields.
  • Side Reactions : Competing hydrolysis of the acyl chloride is mitigated by using anhydrous conditions and low temperatures .
  • Purity Control : HPLC or TLC is used to monitor intermediates and final product.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Reference
Acid Chloride Coupling High purity, scalable Requires SOCl₂ handling 60–70%
Microwave-Assisted Faster reaction times Limited solvent compatibility 70–80%
Palladium-Catalyzed High regioselectivity Expensive catalysts 50–60%

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl and amide functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural features allow it to interact with various biological targets associated with cancer progression. For instance, derivatives of pyrazinecarboxamide have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. In vitro studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Synthesis Techniques

The synthesis of N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing indole derivatives and pyridine-based compounds to form the core structure.
  • Cyclization Processes : Facilitating the formation of the pyrazine ring through cyclization reactions that yield the desired heterocyclic framework .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of a derivative of this compound. The research involved treating various cancer cell lines with the compound and assessing cell viability using MTT assays. Results indicated a significant reduction in cell viability at micromolar concentrations, with further analysis revealing that the compound induced apoptosis via the mitochondrial pathway .

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates of bacteria and fungi. The disc diffusion method was employed to measure zones of inhibition, revealing that the compound exhibited substantial antibacterial activity comparable to standard antibiotics .

Data Tables

Application AreaObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Synthetic MethodsMulti-step synthesis from indole derivatives

Mechanism of Action

The mechanism by which N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide exerts its effects is likely related to its ability to interact with various molecular targets. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. This can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Indole-Piperidinyl/Alkyl Heterocycles

Example Compound: 3-[2-(4-(1H-Indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl)ethyl]-6,7-dimethoxy-4(3H)-quinazolinone

  • Structural Differences: Replaces pyrazinecarboxamide with a 6,7-dimethoxyquinazolinone.
  • Functional Impact: The quinazolinone’s bulkier structure may reduce solubility but enhance affinity for kinase or GABA receptors. Methoxy groups improve metabolic stability but could limit blood-brain barrier (BBB) penetration.
  • Pharmacological Notes: Explored for serotonin modulation in depression, with methoxy substitutions linked to improved potency .

Example Compound : 8-[4-[4-(5-Chloro-1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione

  • Structural Differences : Introduces a spirodecane dione and chlorine substituent on indole.
  • Chlorine enhances electron-withdrawing effects, possibly improving receptor binding but raising hepatotoxicity risks.

Indole-Ethyl Carboxamides

Example Compound : N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

  • Structural Differences : Substitutes pyrazinecarboxamide with a 4-methoxyphenyl-pyrrolidinecarboxamide.
  • Functional Impact :
    • The methoxyphenyl group enhances lipophilicity, favoring CNS penetration.
    • Pyrrolidine’s basicity may improve solubility but increase off-target interactions with amine-binding receptors.

Example Compound: N-[2-(1H-Indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide

  • Structural Differences : Replaces dihydropyridine with a piperazine ring and shifts indole substitution to position 4.
  • Functional Impact :
    • Piperazine improves aqueous solubility and metabolic stability.
    • Positional isomerism (indole-6-yl vs. 3-yl) may alter target selectivity.

Triazole- and Thiazole-Containing Analogs

Example Compound: (R)-N-[2-(2-(1H-Indol-3-yl)-1-(4-(4-methoxybenzyl)-5-phenethyl-4H-1,2,4-triazol-3-yl)ethylamino)-2-oxoethyl]-2-cyano-3-(4-hydroxyphenyl)acrylamide

  • Structural Differences: Incorporates a triazole core and cyanoacrylamide instead of pyrazinecarboxamide.
  • Functional Impact: Triazole enhances metabolic stability and metal-binding capacity.

Example Compound : N-[2-(1H-Indol-3-yl)ethyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

  • Structural Differences : Replaces pyrazine with a thiazole-pyrrole hybrid.
  • Functional Impact: Thiazole’s sulfur atom increases polarizability, affecting binding to cysteine-rich targets.

Structure-Activity Relationship (SAR) Trends

Structural Feature Impact on Properties
Indole Position (3 vs. 6) 3-Substitution favors serotonin receptor binding; 6-substitution may shift selectivity .
Dihydropyridine vs. Piperazine Dihydropyridine enhances flexibility; piperazine improves solubility and metabolic stability .
Pyrazine vs. Quinazolinone Pyrazine offers better solubility; quinazolinone enhances aromatic stacking .
Methoxy Substitutions Improve metabolic stability but may reduce BBB penetration .

Pharmacokinetic and Toxicity Considerations

  • Metabolism : Pyrazinecarboxamide is susceptible to oxidation, whereas triazole and spiro systems (e.g., ) resist enzymatic degradation.
  • Toxicity: Chlorinated indoles (e.g., ) pose higher hepatotoxicity risks compared to non-halogenated analogs.
  • Solubility: Piperazine and pyrazine derivatives (e.g., ) exhibit superior aqueous solubility over quinazolinones.

Biological Activity

N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C18H16N6O
  • Molecular Weight : 316.4 g/mol

The structural representation includes an indole moiety linked to a pyridine and a pyrazinecarboxamide functional group, which may contribute to its biological properties.

Research indicates that the compound exhibits various biological activities, which can be attributed to its ability to interact with multiple biological targets. Notably:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor cell proliferation. Studies have indicated that it may induce apoptosis in cancer cells through modulation of pathways involving Bcl-2 family proteins, which are crucial for regulating apoptosis .
  • Antiviral Properties : Preliminary data suggest that it may possess antiviral activity against certain viruses, including Herpes Simplex Virus (HSV) and others, although specific mechanisms remain to be fully elucidated .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralEffective against HSV; requires further study
AnticonvulsantExhibits anticonvulsant properties in models
PDGF Receptor InhibitionActs as an antagonist for PDGF receptor

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives related to this compound. Notable findings include:

  • Anticancer Activity : A study evaluated the cytotoxic effects of related indole derivatives on various cancer cell lines. The results indicated that modifications in the structure significantly impacted their efficacy against cancer cells, suggesting a structure-activity relationship (SAR) that could be applied to optimize the compound's anticancer properties .
  • Antiviral Effects : A research article detailed the antiviral activity of indole-based compounds against viral infections. The study highlighted that certain structural features contributed to enhanced antiviral efficacy, providing insights into how modifications could yield more potent derivatives .
  • Neuroprotective Effects : Another study explored the anticonvulsant activity of related compounds, demonstrating their potential as neuroprotective agents. The findings indicated that these compounds could modulate neurotransmitter systems effectively .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-{2-[4-(1H-indol-3-yl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}-2-pyrazinecarboxamide?

The synthesis involves multi-step reactions requiring precise optimization:

  • Step 1 : Formation of the indole-dihydropyridine core via Buchwald-Hartwig coupling or Friedel-Crafts alkylation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in solvents like DMF at 80–100°C .
  • Step 2 : Coupling the pyrazinecarboxamide moiety using carbodiimide crosslinkers (EDC/HOBt) in anhydrous DMF under nitrogen .
  • Critical Parameters :
    • Temperature control : Avoid exceeding 100°C to prevent indole ring decomposition .
    • Solvent purity : Use dried DMF to minimize side reactions.
    • Purification : Employ gradient flash chromatography (SiO₂, hexane/EtOAc) or preparative HPLC .

Basic: Which analytical techniques are most effective for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm indole NH (δ 10.2–11.5 ppm), dihydropyridine protons (δ 2.8–3.5 ppm), and pyrazine carboxamide carbonyl (δ 165–170 ppm) .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to verify molecular weight and detect impurities .
  • X-ray crystallography : Resolve 3D conformation, particularly the dihedral angle between indole and pyrazine rings, critical for target binding .

Basic: How should researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases (e.g., JAK2, EGFR) and neurotransmitter receptors (e.g., 5-HT₃) due to structural similarities to known indole/pyrazine derivatives .
  • Assay protocols :
    • Enzyme inhibition : Use fluorescence-based kinase assays (ATP-Glo™) with IC₅₀ determination .
    • Antimicrobial activity : Follow CLSI guidelines for MIC testing against Gram-positive bacteria (e.g., S. aureus) .
  • Controls : Include positive controls (e.g., staurosporine for kinase assays) and solvent-only blanks .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets. Focus on hydrogen bonding with pyrazinecarboxamide and π-π stacking with indole .
  • Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) in explicit solvent (TIP3P water) to assess stability of key interactions .
  • ADMET prediction : Tools like SwissADME evaluate logP (target: 2–3 for blood-brain barrier penetration) and CYP450 metabolism risks .

Advanced: How can contradictory data on bioactivity across studies be resolved?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
    • Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) impact competitive inhibition .
    • Compound purity : Verify ≥95% purity via HPLC and correct stereochemistry (e.g., dihydropyridine conformation) .
  • Validation steps :
    • Replicate assays under standardized conditions (e.g., 10 µM ATP, pH 7.4).
    • Compare with structural analogs (e.g., pyridine vs. pyrazine substitutions) to isolate pharmacophore contributions .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for this compound?

  • Systematic substitution :

    Modification Biological Impact Reference
    Indole C3 halogenation (Cl, Br)↑ Kinase inhibition (ΔIC₅₀ = 2–5 nM)
    Dihydropyridine saturation↓ Metabolic stability (t₁/₂ from 4h to 1h)
    Pyrazine → pyridine substitutionLoss of antimicrobial activity (MIC >128 µg/mL)
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Advanced: How is metabolic stability assessed in preclinical studies?

  • In vitro models :
    • Liver microsomes : Incubate with NADPH (1 mM, 37°C) and monitor parent compound depletion via LC-MS/MS .
    • CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation assay) .
  • Key metabolites : Hydroxylation at dihydropyridine (m/z +16) and N-demethylation (m/z -14) are common .

Advanced: What experimental designs evaluate synergistic effects with other therapeutics?

  • Combination index (CI) : Use Chou-Talalay method with fixed-ratio dosing (e.g., 1:1 to 4:1) in cancer cell lines (e.g., MCF-7) .
  • Mechanistic studies :
    • Transcriptomics (RNA-seq) to identify pathways upregulated in synergy (e.g., apoptosis genes).
    • Isobolograms to distinguish additive vs. synergistic interactions .

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